1-(4,6-dichloro-1H-indol-2-yl)ethanone
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Overview
Description
1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one is a compound belonging to the indole family, characterized by the presence of a dichloro-substituted indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one typically involves the reaction of 4,6-dichloroindole with ethanoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one
- 1-(4,6-Dichloro-1H-indol-2-yl)methan-1-one
- 1-(4,6-Dichloro-1H-indol-2-yl)propan-1-one
Uniqueness
1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(4,6-dichloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)9-4-7-8(12)2-6(11)3-10(7)13-9/h2-4,13H,1H3 |
InChI Key |
BYMXETNGRGVPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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